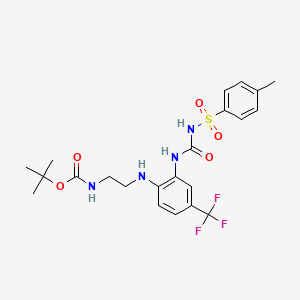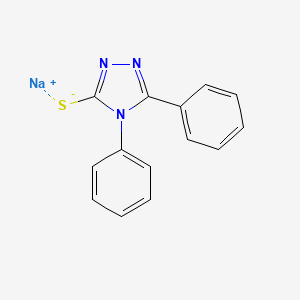
sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate is a compound that belongs to the class of 1,2,4-triazole derivatives. . The unique structure of this compound, which includes a triazole ring and thiolate group, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate typically involves a multi-step process. One common method includes the following steps :
Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This step involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in an alkaline medium.
S-Alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then subjected to S-alkylation using a halogenated acetal and cesium carbonate.
Formation of Sodium Salt: The final step involves the conversion of the thiol derivative to its sodium salt form by reacting it with sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate undergoes various chemical reactions, including :
Oxidation: The thiolate group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
S-Alkylation: The thiolate group can undergo S-alkylation reactions with alkyl halides to form alkylated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, iodine), alkyl halides, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate has a wide range of scientific research applications :
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with specific molecular targets and pathways . The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various pharmacological effects. The thiolate group can undergo redox reactions, contributing to its antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Sodium 4,5-diphenyl-4H-1,2,4-triazole-3-thiolate can be compared with other similar compounds, such as :
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a building block for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10N3NaS |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
sodium;4,5-diphenyl-1,2,4-triazole-3-thiolate |
InChI |
InChI=1S/C14H11N3S.Na/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12;/h1-10H,(H,16,18);/q;+1/p-1 |
Clave InChI |
JRFMAYQVDRUPKR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
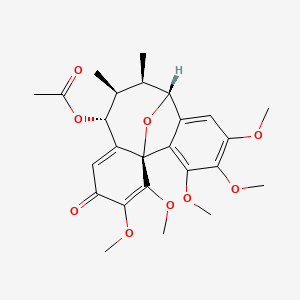
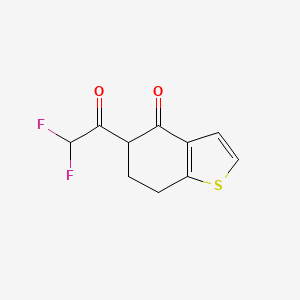
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
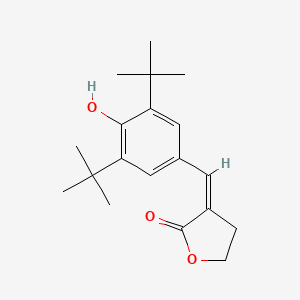
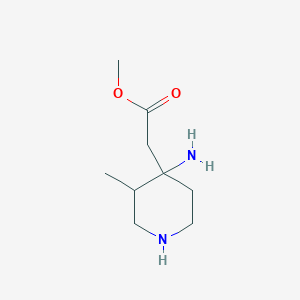
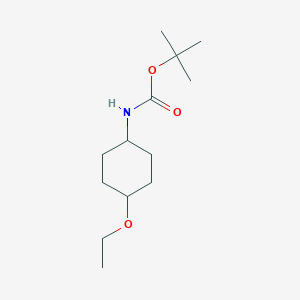

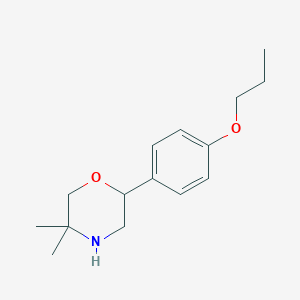
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
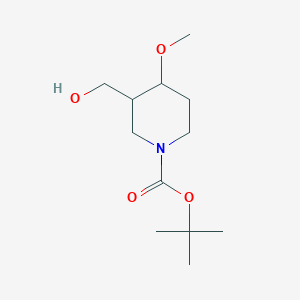
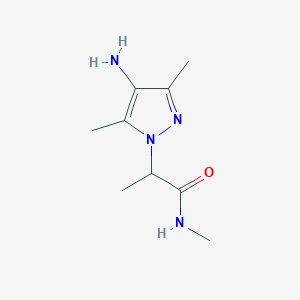
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
